molecular formula C10H11NO3 B14805868 1-Cyclopropoxy-2-methyl-4-nitrobenzene

1-Cyclopropoxy-2-methyl-4-nitrobenzene

Cat. No.: B14805868
M. Wt: 193.20 g/mol
InChI Key: SEBMGYFFMQGYFU-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methyl-4-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three distinct functional groups:

  • Cyclopropoxy group at position 1: A strained three-membered cyclopropane ring attached via an oxygen atom. This group introduces significant steric and electronic effects due to the ring’s high angle strain and oxygen’s electronegativity.
  • Methyl group at position 2: An electron-donating substituent via hyperconjugation, contributing steric bulk.
  • Nitro group at position 4: A strong electron-withdrawing group, directing further electrophilic substitutions and influencing the compound’s reactivity.

Properties

IUPAC Name

1-cyclopropyloxy-2-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-6-8(11(12)13)2-5-10(7)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMGYFFMQGYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Cyclopropoxy-2-methyl-4-aminobenzene.

Scientific Research Applications

1-Cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropoxy-2-methyl-4-nitrobenzene with analogous nitroaromatic compounds, focusing on substituent effects, synthesis, and inferred reactivity.

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Reactivity Insights Synthesis Yield (Reported)
This compound 1-Cyclopropoxy, 2-methyl, 4-nitro ~223.2* High steric strain (cyclopropane); para-nitro directs further substitution. N/A (Inferred challenging)
Nitrobenzene 1-Nitro 123.11 Simple aromatic nitro compound; used as solvent/precursor. Standard nitration methods
1-(Allyloxy)-4-chloro-2-nitrobenzene 1-Allyloxy, 4-chloro, 2-nitro 213.62 Allyloxy introduces flexibility; chloro and nitro in meta positions. 97.0% (High efficiency)
4-Nitroaniline 4-Nitro, 1-Amino 138.12 Amino group enhances solubility; para-nitro directs electrophilic reactions. N/A

*Calculated based on molecular formula (C₁₀H₁₁NO₃).

Key Findings:

The methyl group at position 2 may further sterically hinder ortho/para positions, limiting accessibility for further reactions. In contrast, nitrobenzene lacks additional substituents, making it more reactive in simple nitration or reduction reactions .

Synthetic Challenges :

  • The synthesis of this compound likely requires careful optimization due to the cyclopropoxy group’s strain. For comparison, the structurally similar 1-(allyloxy)-4-chloro-2-nitrobenzene achieves 97% yield using allyl bromide under mild conditions , suggesting that cyclopropoxide nucleophiles might demand harsher reaction parameters.

Electronic and Steric Interactions: The para-nitro group in the target compound strongly deactivates the ring, contrasting with 4-nitroaniline, where the amino group activates the ring for electrophilic substitution despite the nitro group . The meta-chloro substituent in 1-(allyloxy)-4-chloro-2-nitrobenzene provides a different electronic profile compared to the ortho-methyl group in the target compound, affecting regioselectivity in subsequent reactions.

Physical Properties :

  • Higher molecular weight and hydrophobicity (due to cyclopropoxy and methyl groups) likely reduce solubility in polar solvents compared to nitrobenzene or 4-nitroaniline.

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